2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of isoxazole, thiazole, and pyridine rings.
Mechanism of Action
Target of Action
The compound “2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine” is a derivative of isoxazole . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been reported to act as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . .
Mode of Action
The mode of action of isoxazole derivatives can vary depending on the specific derivative and its target. For instance, some isoxazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain . .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, COX-1 inhibitors can affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary depending on its specific targets and mode of action. For instance, COX-1 inhibitors can reduce inflammation and pain by decreasing the production of inflammatory mediators . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the isoxazole and thiazole rings followed by their coupling with a pyridine moiety. One common method involves the cyclization of hydroximinoyl chlorides with terminal alkynes to form the isoxazole ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea . These intermediates are then coupled with a pyridine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Thiazole derivatives: Compounds with thiazole rings and varying functional groups.
Pyridine derivatives: Compounds with pyridine rings and different substituents.
Uniqueness
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-4-(2-pyridin-2-yl-1,3-thiazol-5-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-9(6-15-16-8)11-7-14-12(17-11)10-4-2-3-5-13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGIZHZVOJWFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CN=C(S2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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